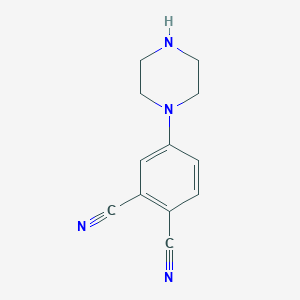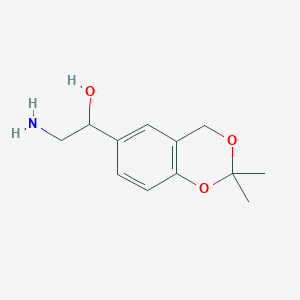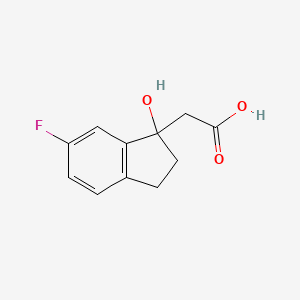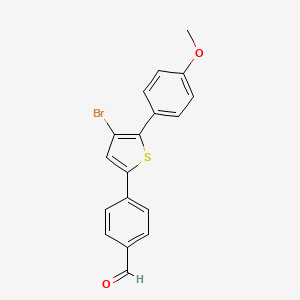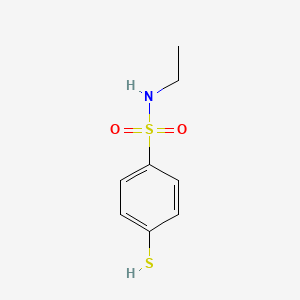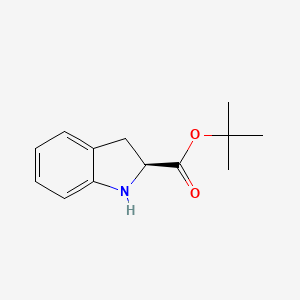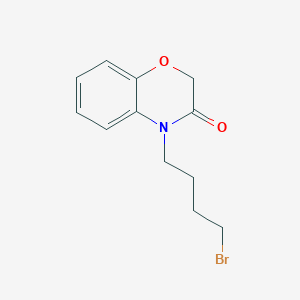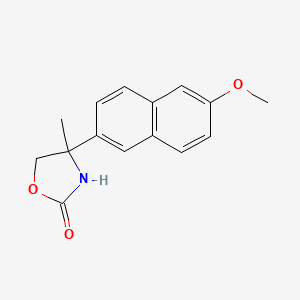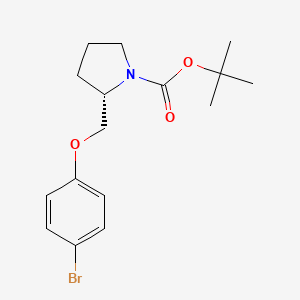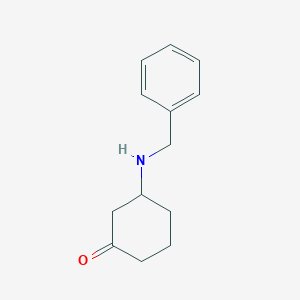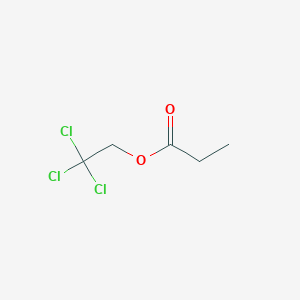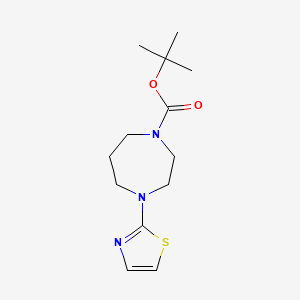
Tert-butyl 4-(thiazol-2-yl)-1,4-diazepane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(thiazol-2-yl)-1,4-diazepane-1-carboxylate is a synthetic organic compound that features a thiazole ring and a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl-4-(thiazol-2-yl)-1,4-diazepane-1-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes.
Coupling of the Thiazole and Diazepane Rings: The thiazole and diazepane rings are then coupled using appropriate coupling agents such as carbodiimides.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced through esterification reactions using tert-butyl chloroformate.
Industrial Production Methods
Industrial production methods for tert-butyl-4-(thiazol-2-yl)-1,4-diazepane-1-carboxylate involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the diazepane ring using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiazole ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Amines, thiols, under reflux conditions with appropriate solvents.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced diazepane derivatives.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
Tert-butyl 4-(thiazol-2-yl)-1,4-diazepane-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies investigating the biological activity of thiazole and diazepane derivatives.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Industrial Applications: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl-4-(thiazol-2-yl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The thiazole ring can interact with active sites of enzymes, while the diazepane ring can modulate receptor activity. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-tert-butyl-thiazol-2-yl)-4-fluoro-benzamide
- N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides
- tert-butyl (4-(bromomethyl)thiazol-2-yl)carbamate
Uniqueness
Tert-butyl 4-(thiazol-2-yl)-1,4-diazepane-1-carboxylate is unique due to its combination of a thiazole ring and a diazepane ring, which imparts distinct chemical and biological properties. The presence of the tert-butyl group further enhances its stability and lipophilicity, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C13H21N3O2S |
|---|---|
Molecular Weight |
283.39 g/mol |
IUPAC Name |
tert-butyl 4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C13H21N3O2S/c1-13(2,3)18-12(17)16-7-4-6-15(8-9-16)11-14-5-10-19-11/h5,10H,4,6-9H2,1-3H3 |
InChI Key |
NECDYTLETCHCTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C2=NC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


